

Basic Brown 16: A Technical Review of Scientific Applications

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Compound of Interest

Compound Name: *Basic brown 16*

Cat. No.: *B008369*

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Introduction

Basic Brown 16, a synthetic monoazo dye, is widely recognized for its application in the cosmetics industry, primarily as a direct hair colorant. Beyond its use in personal care products, this compound serves as a subject of scientific inquiry in toxicology, analytical chemistry, and environmental science. This technical guide provides a comprehensive review of the scientific applications of **Basic Brown 16**, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant workflows and logical relationships.

Chemical and Physical Properties

Basic Brown 16, chemically known as [8-[(4-aminophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium chloride, is a cationic dye soluble in water and ethanol. It typically appears as a dark brown or dark green to black powder.^{[1][2]}

Property	Value
CAS Number	26381-41-9
Molecular Formula	C ₁₉ H ₂₁ ClN ₄ O
Molecular Weight	356.85 g/mol
Appearance	Dark brown/dark green to black powder
Solubility	Water: >100 g/L, Ethanol: 10-100 g/L

Applications in Scientific Research

While the predominant commercial use of **Basic Brown 16** is in hair dye formulations, its scientific applications are centered on toxicological assessment, analytical methodology development, and environmental studies.

Toxicological Evaluation

The safety of **Basic Brown 16** has been extensively reviewed by the Scientific Committee on Consumer Safety (SCCS) of the European Commission. These assessments have generated a substantial body of toxicological data.

Table 1: Acute Oral Toxicity of **Basic Brown 16**

Species	Sex	Route	Vehicle	Dose (g/kg bw)	Observations	LD ₅₀ (g/kg bw)	Reference
Rat	M & F	Oral Gavage	1% Aqueous Methylcellulose	0.1, 1.0, 2.0, 4.0	Piloerection, hunched posture. Deaths occurred at 1.0, 2.0, and 4.0 g/kg.	Not determined	[1]
Mouse	M	Oral Gavage	Not specified	5.01, 6.31, 7.94, 10.0	Decreased activity, increased respiratory rate, tremors. Deaths occurred within 24 hours.	7.8	[1]

Table 2: Acute Dermal Toxicity of **Basic Brown 16**

Species	Sex	Route	Dose	Observations	LD ₅₀ (g/kg bw)	Reference
Rabbit	M & F	Dermal (intact & abraded skin)	0.5 g/in ² (undiluted)	No observable reactions.	> 0.5 g/in ²	[1]

In studies conducted on rabbits, undiluted **Basic Brown 16** was applied to intact and abraded skin and was found to be non-irritating.[1]

The genotoxic potential of **Basic Brown 16** has been a primary focus of its safety evaluation. A battery of in vitro and in vivo tests has been conducted to assess its ability to induce gene mutations and chromosomal aberrations.

Table 3: Summary of Genotoxicity/Mutagenicity Studies on **Basic Brown 16**

Assay	System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames test)	S. typhimurium	With and without S9	Positive	[2]
In vitro Mammalian Cell Gene Mutation Test (HPRT)	V79 Chinese Hamster Cells	With and without S9	Equivocal/Positive	[2]
In vitro Micronucleus Test	Human peripheral blood lymphocytes	With and without S9	Negative	[2]
In vivo Mammalian Erythrocyte Micronucleus Test	Mouse	N/A	Negative	[2]

The SCCS has concluded that there is a weight of evidence indicating a potential for mutagenicity for **Basic Brown 16**, and therefore does not consider its use in non-oxidative hair dye formulations to be safe.[2]

Analytical Chemistry

The detection and quantification of **Basic Brown 16** in various matrices are crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed.

This protocol is a generalized representation based on methods cited in the literature.

Objective: To determine the purity of a **Basic Brown 16** sample and identify any impurities.

Materials:

- **Basic Brown 16** standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- C18 reverse-phase HPLC column
- HPLC system with a Diode Array Detector (DAD)

Procedure:

- **Standard Preparation:** Prepare a stock solution of **Basic Brown 16** standard in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of calibration standards by diluting the stock solution.
- **Sample Preparation:** Dissolve a known weight of the **Basic Brown 16** sample in the mobile phase to a known volume.
- **Chromatographic Conditions:**
 - **Column:** C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm).
 - **Mobile Phase:** A gradient of acetonitrile and water is typically used.
 - **Flow Rate:** Approximately 1.0 mL/min.

- Detection: Diode Array Detector (DAD) monitoring at the wavelength of maximum absorbance for **Basic Brown 16** (around 480 nm).
- Analysis: Inject the standards and the sample solution into the HPLC system.
- Quantification: Identify the peak corresponding to **Basic Brown 16** based on its retention time compared to the standard. Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve generated from the standards. Impurities can be identified by their respective retention times and spectral data.

Environmental Science

Basic Brown 16 is used as a model compound in environmental research to study the efficacy of various wastewater treatment technologies aimed at removing dyes from industrial effluents.

This protocol outlines a general procedure for assessing the adsorption of **Basic Brown 16** onto an adsorbent material.

Objective: To determine the adsorption capacity of a given material for **Basic Brown 16** from an aqueous solution.

Materials:

- **Basic Brown 16**
- Adsorbent material (e.g., activated carbon)
- Distilled water
- Shaker
- UV-Visible Spectrophotometer

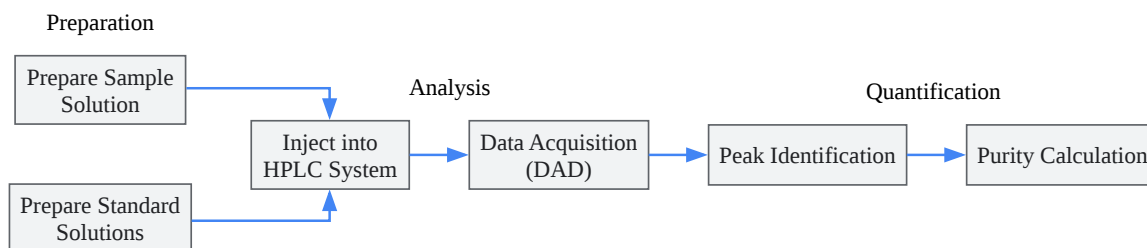
Procedure:

- Stock Solution Preparation: Prepare a stock solution of **Basic Brown 16** of a known concentration in distilled water.

- Batch Adsorption Experiments:
 - In a series of flasks, add a fixed amount of the adsorbent material to a fixed volume of **Basic Brown 16** solutions of varying initial concentrations.
 - Agitate the flasks on a shaker for a predetermined time to reach equilibrium.
 - Maintain a constant temperature and pH throughout the experiment.
- Analysis:
 - After agitation, separate the adsorbent from the solution by filtration or centrifugation.
 - Measure the final concentration of **Basic Brown 16** in the supernatant using a UV-Visible spectrophotometer at its wavelength of maximum absorbance.
- Calculation of Adsorption Capacity: The amount of **Basic Brown 16** adsorbed per unit mass of the adsorbent at equilibrium (q_e) can be calculated using the following equation:
 - $q_e = (C_0 - C_e) * V / m$
 - Where:
 - C_0 = Initial concentration of **Basic Brown 16**
 - C_e = Equilibrium concentration of **Basic Brown 16**
 - V = Volume of the solution
 - m = Mass of the adsorbent

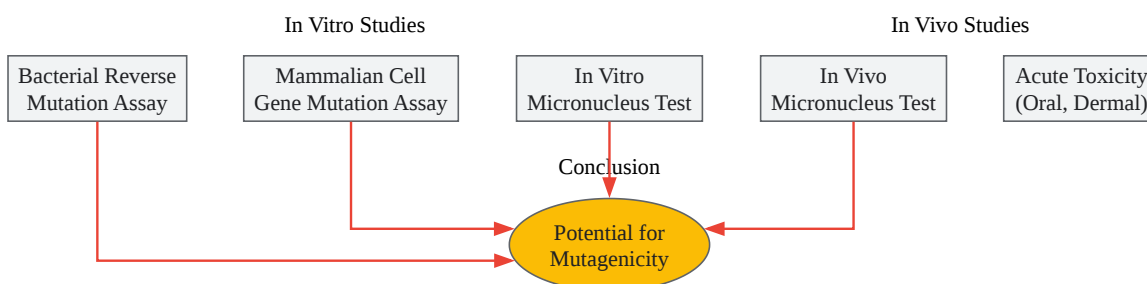
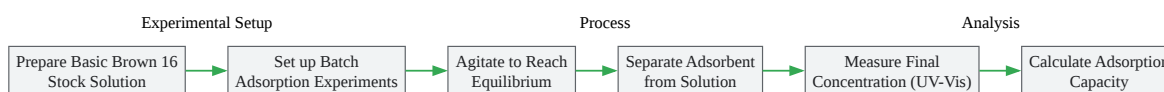
Visualizations

Experimental Workflows



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Caption: Workflow for HPLC analysis of **Basic Brown 16**.



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